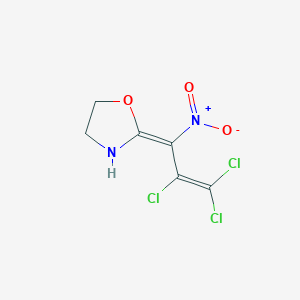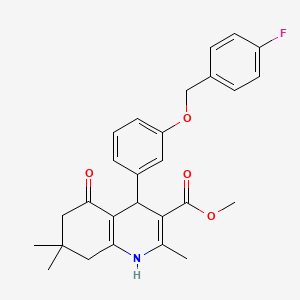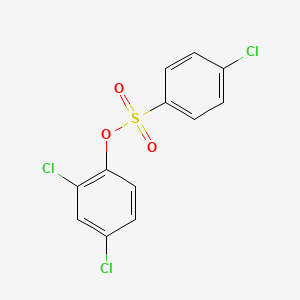![molecular formula C11H15NO4 B11950250 [5-(Hydroxyamino)-2-phenyl-1,3-dioxan-5-yl]methanol CAS No. 126006-28-8](/img/structure/B11950250.png)
[5-(Hydroxyamino)-2-phenyl-1,3-dioxan-5-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-(Hidroxiamino)-2-fenil-1,3-dioxan-5-il]metanol es un compuesto orgánico complejo caracterizado por su estructura única, que incluye un grupo hidroxiamino, un anillo fenilo y un anillo dioxano
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de [5-(Hidroxiamino)-2-fenil-1,3-dioxan-5-il]metanol típicamente implica reacciones orgánicas de múltiples pasos. Un método común incluye la reacción de un derivado de dioxano sustituido con fenilo con hidroxilamina en condiciones controladas. La reacción generalmente se lleva a cabo en un solvente orgánico como etanol o metanol, con la temperatura mantenida entre 0 °C y 25 °C para asegurar la estabilidad de los productos intermedios.
Métodos de Producción Industrial
En un entorno industrial, la producción de este compuesto puede implicar el uso de reactores de flujo continuo para optimizar el rendimiento y la pureza. El proceso puede incluir pasos como la purificación mediante recristalización o cromatografía para eliminar cualquier impureza y asegurar un producto final de alta calidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
[5-(Hidroxiamino)-2-fenil-1,3-dioxan-5-il]metanol experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo hidroxiamino puede oxidarse para formar derivados nitroso o nitro.
Reducción: El compuesto se puede reducir para formar aminas u otros derivados reducidos.
Sustitución: El anillo fenilo puede sufrir reacciones de sustitución aromática electrofílica.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH₄) o el borohidruro de sodio (NaBH₄) se utilizan a menudo.
Sustitución: Reactivos como el bromo (Br₂) o el cloro (Cl₂) en presencia de un catalizador pueden facilitar reacciones de sustitución.
Productos Mayores
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir compuestos nitroso o nitro, mientras que la reducción puede producir varias aminas.
Aplicaciones Científicas De Investigación
[5-(Hidroxiamino)-2-fenil-1,3-dioxan-5-il]metanol tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como sonda bioquímica o inhibidor.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluidos los efectos anticancerígenos y antiinflamatorios.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de [5-(Hidroxiamino)-2-fenil-1,3-dioxan-5-il]metanol implica su interacción con objetivos moleculares específicos. El grupo hidroxiamino puede formar enlaces de hidrógeno con moléculas biológicas, afectando su función. Además, el anillo fenilo puede participar en interacciones π-π, influyendo en la afinidad de unión y la especificidad del compuesto.
Comparación Con Compuestos Similares
Compuestos Similares
[5-(Amino)-2-fenil-1,3-dioxan-5-il]metanol: Estructura similar pero con un grupo amino en lugar de un grupo hidroxiamino.
[5-(Nitro)-2-fenil-1,3-dioxan-5-il]metanol: Contiene un grupo nitro, lo que lleva a diferentes reactividad y aplicaciones.
[5-(Hidroxi)-2-fenil-1,3-dioxan-5-il]metanol: Similar pero carece de la funcionalidad amino.
Singularidad
La presencia del grupo hidroxiamino en [5-(Hidroxiamino)-2-fenil-1,3-dioxan-5-il]metanol proporciona una reactividad única y un potencial para formar enlaces de hidrógeno, lo que lo distingue de sus análogos. Esta singularidad se puede aprovechar en varias aplicaciones, particularmente en química medicinal y ciencia de materiales.
Propiedades
Número CAS |
126006-28-8 |
|---|---|
Fórmula molecular |
C11H15NO4 |
Peso molecular |
225.24 g/mol |
Nombre IUPAC |
[5-(hydroxyamino)-2-phenyl-1,3-dioxan-5-yl]methanol |
InChI |
InChI=1S/C11H15NO4/c13-6-11(12-14)7-15-10(16-8-11)9-4-2-1-3-5-9/h1-5,10,12-14H,6-8H2 |
Clave InChI |
QGWKSGXNIVWLBI-UHFFFAOYSA-N |
SMILES canónico |
C1C(COC(O1)C2=CC=CC=C2)(CO)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




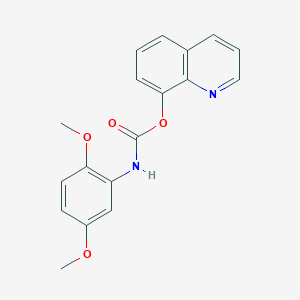
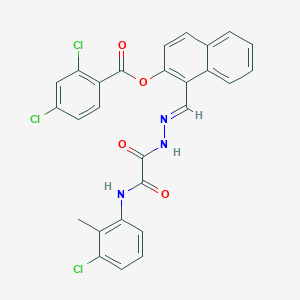
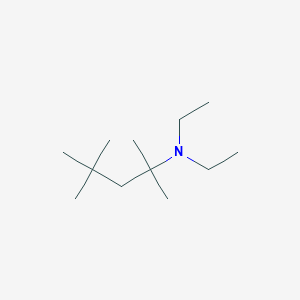
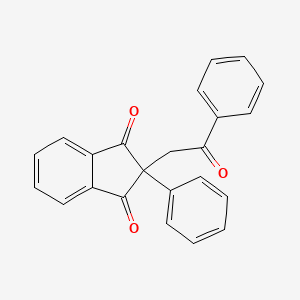

![7-(1-Methylethylidene)bicyclo[2.2.1]hept-5-ene-2,3-dione](/img/structure/B11950214.png)
